Guanine derivative
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Overview
Description
1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine is a complex organic compound with the molecular formula C12H13N5O3. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring fused with a guanine moiety.
Preparation Methods
The synthesis of 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring. This can be achieved through acid-catalyzed cyclization reactions.
Introduction of the Methylene Group: The methylene group is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.
Attachment of the Guanine Moiety: The final step involves the coupling of the tetrahydrofuran derivative with guanine.
Chemical Reactions Analysis
1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the methylene group, converting it to a carbonyl group.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, which reduce the carbonyl groups to alcohols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylene group results in the formation of a ketone or aldehyde derivative.
Scientific Research Applications
1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as DNA and proteins. It may serve as a probe for understanding molecular recognition and binding events.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: Although its industrial applications are limited, it may be used in the development of specialized materials or as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine exerts its effects is primarily through its interaction with nucleic acids. The compound can intercalate between DNA bases, disrupting the normal structure and function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, ultimately affecting cell proliferation and survival. The molecular targets and pathways involved in these processes are still under investigation .
Comparison with Similar Compounds
1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine can be compared to other nucleoside analogs, such as:
Acyclovir: A well-known antiviral agent that also targets DNA replication. Unlike 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine, acyclovir lacks the tetrahydrofuran ring.
Ganciclovir: Another antiviral compound with a similar mechanism of action. Ganciclovir has a different sugar moiety compared to the tetrahydrofuran ring in 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine.
Ribavirin: An antiviral drug that inhibits RNA synthesis.
The uniqueness of 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine lies in its tetrahydrofuran ring, which imparts specific chemical and biological properties not found in other nucleoside analogs.
Properties
CAS No. |
105970-04-5 |
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Molecular Formula |
C12H13N5O3 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
2-amino-1-[(2-methyl-4-methylidene-5-oxooxolan-2-yl)methyl]-7H-purin-6-one |
InChI |
InChI=1S/C12H13N5O3/c1-6-3-12(2,20-10(6)19)4-17-9(18)7-8(15-5-14-7)16-11(17)13/h5H,1,3-4H2,2H3,(H2,13,16)(H,14,15) |
InChI Key |
WJSVJNDMOQTICG-UHFFFAOYSA-N |
SMILES |
CC1(CC(=C)C(=O)O1)CN2C(=O)C3=C(N=CN3)N=C2N |
Canonical SMILES |
CC1(CC(=C)C(=O)O1)CN2C(=O)C3=C(N=CN3)N=C2N |
Synonyms |
1-((2-methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine 1-MMOFG |
Origin of Product |
United States |
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